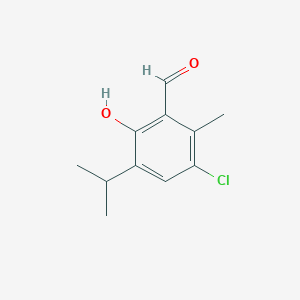
Methyl 4-(4-aminophenyl)-4-oxobutanoate
Descripción general
Descripción
Methyl 4-(4-aminophenyl)-4-oxobutanoate is an organic compound with the molecular formula C11H14N2O3. It is a derivative of benzoic acid and is characterized by the presence of an amino group attached to the benzene ring and an ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(4-aminophenyl)-4-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzoic acid with methyl acrylate in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of methyl 3-(4-aminobenzoyl)propionate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-aminophenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of methyl 3-(4-aminobenzoyl)propionate.
Reduction: Methyl 3-(4-hydroxybenzoyl)propionate.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 4-(4-aminophenyl)-4-oxobutanoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-(4-aminobenzoyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-hydroxybenzoyl)propionate
- Methyl 3-(4-nitrobenzoyl)propionate
- Ethyl 3-(4-aminobenzoyl)propionate
Uniqueness
Methyl 4-(4-aminophenyl)-4-oxobutanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 4-(4-aminophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3 |
Clave InChI |
QOBSFYNWVVYPMM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details
















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-(4-{[(2Rs)-3-amino-2-hydroxypropyl]oxy}phenyl)acetamide](/img/structure/B8584497.png)


![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B8584534.png)


![2-[4-(Ethylsulfanyl)-2-methoxyphenyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B8584544.png)

![1-Benzoyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B8584567.png)


